1-(3-Hydroxy-6-methoxy-2-(trifluoromethyl)quinolin-4-yl)ethanone
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Overview
Description
1-(3-Hydroxy-6-methoxy-2-(trifluoromethyl)quinolin-4-yl)ethanone is a quinoline derivative featuring a trifluoromethyl group, a hydroxy group, and a methoxy group. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and biological activity, making it a valuable target for research and development.
Preparation Methods
The synthesis of 1-(3-Hydroxy-6-methoxy-2-(trifluoromethyl)quinolin-4-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Functional Group Modifications: The hydroxy and methoxy groups can be introduced through selective hydroxylation and methylation reactions.
Industrial production methods may involve optimizing these steps for higher yields and scalability, often using continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
1-(3-Hydroxy-6-methoxy-2-(trifluoromethyl)quinolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as NaBH4 (Sodium borohydride).
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Hydroxy-6-methoxy-2-(trifluoromethyl)quinolin-4-yl)ethanone has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 1-(3-Hydroxy-6-methoxy-2-(trifluoromethyl)quinolin-4-yl)ethanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may inhibit enzymes by binding to their active sites or interfere with DNA replication in microbial cells . The exact pathways and targets depend on the specific biological context and the compound’s structural analogs.
Comparison with Similar Compounds
1-(3-Hydroxy-6-methoxy-2-(trifluoromethyl)quinolin-4-yl)ethanone can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Camptothecin: An anticancer agent with a quinoline-based structure.
Fluoroquinolones: A class of antibiotics with fluorinated quinoline cores.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10F3NO3 |
---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
1-[3-hydroxy-6-methoxy-2-(trifluoromethyl)quinolin-4-yl]ethanone |
InChI |
InChI=1S/C13H10F3NO3/c1-6(18)10-8-5-7(20-2)3-4-9(8)17-12(11(10)19)13(14,15)16/h3-5,19H,1-2H3 |
InChI Key |
MOALRYAJOHBUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NC2=C1C=C(C=C2)OC)C(F)(F)F)O |
Origin of Product |
United States |
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